2-Hexynyl-NECA

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

HENECA hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als selektiver A2A-Rezeptor-Agonist in verschiedenen chemischen Studien verwendet.

Medizin: Es hat aufgrund seiner antiaggregatorischen Aktivität und seiner Fähigkeit, die TNFα-induzierte MMP-3-Freisetzung zu hemmen, ein potenzielles therapeutisches Anwendungsspektrum

Wirkmechanismus

HENECA entfaltet seine Wirkung durch die selektive Bindung an A2A-Adenosinrezeptoren. Diese Bindung erhöht die intrazelluläre cAMP-Konzentration, was wiederum die TNFα-induzierte MMP-3-Freisetzung hemmt und die Aβ42-Produktion in SH-SY5Y-Zellen induziert . Zu den beteiligten molekularen Zielstrukturen gehören die A2A-Adenosinrezeptoren, die Adenylatcyclase und der cAMP-Signalweg .

Wirkmechanismus

Target of Action

2-Hexynyl-NECA, also known as HE-NECA, is an agonist for the A2A and A3 adenosine receptors . These receptors are part of the adenosine receptor family, which also includes A1 and A2B . HE-NECA has good selectivity over the A1 adenosine receptor .

Mode of Action

HE-NECA interacts with its targets, the A2A and A3 adenosine receptors, by binding to them . This binding triggers a series of biochemical reactions that lead to various physiological effects .

Biochemical Pathways

It is known that adenosine receptors play a crucial role in many physiological processes, including anti-arrhythmic, cerebroprotective, cardioprotective, hypotensive, and antipsychotic activities .

Pharmacokinetics

It is known that the compound is soluble in dmso , suggesting that it may be administered in this form for better absorption and bioavailability.

Result of Action

HE-NECA has been found to improve the anti-thrombotic properties of certain drugs in experimental models . This suggests that it may have potential therapeutic applications in conditions where thrombosis is a concern .

Action Environment

The action of HE-NECA can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the presence of this solvent can enhance its bioavailability . Furthermore, the compound’s stability may be affected by storage conditions, as it is recommended to be stored tightly sealed at 4°C .

Biochemische Analyse

Biochemical Properties

2-Hexynyl-NECA is known to interact with adenosine receptors, specifically the A2A and A3 subtypes . These interactions play a crucial role in various biochemical reactions. The compound’s high affinity for these receptors allows it to effectively inhibit the binding of radioligands to A1 and A2 receptors .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interactions with adenosine receptors. For instance, it has been shown to increase cAMP accumulation and inhibit platelet aggregation . These effects influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to adenosine receptors, particularly the A2A and A3 subtypes . This binding interaction can lead to the activation or inhibition of enzymes, changes in gene expression, and other molecular effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage . For instance, it was found to be the most potent adenosine compound currently available, with IC50 values of 0.10 and 0.07 μM in human and rabbit platelets, respectively .

Metabolic Pathways

Given its interactions with adenosine receptors, it is likely that it plays a role in adenosine-related metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with adenosine receptors

Subcellular Localization

Given its interactions with adenosine receptors, it is likely that it is localized to areas of the cell where these receptors are present .

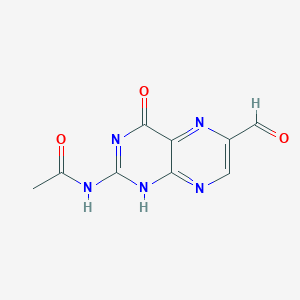

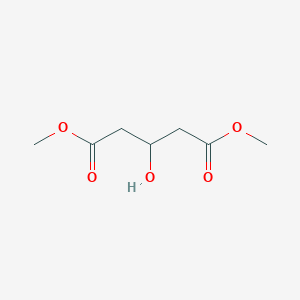

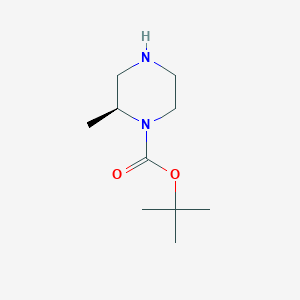

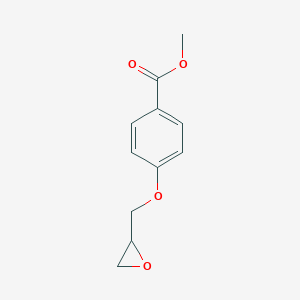

Vorbereitungsmethoden

HENECA wird sowohl über lineare als auch konvergente Synthesewege hergestellt. Der lineare Ansatz umfasst acht Syntheseschritte ausgehend von Guanosin, wobei 2-Iodadenosin-5'-N-Ethylcarboxamid als Zwischenprodukt entsteht, das dann zu HENECA umgewandelt wird . Der konvergente Ansatz ist zwar kürzer mit fünf Schritten, verläuft aber mit einer geringeren Gesamtausbeute . Industrielle Produktionsmethoden folgen typischerweise diesen Synthesewegen und optimieren die Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren.

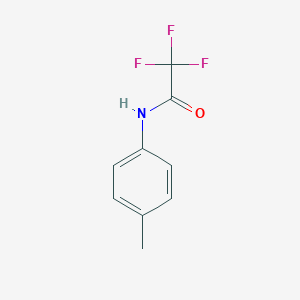

Analyse Chemischer Reaktionen

HENECA unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: HENECA kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien zu dieser Reaktion begrenzt sind.

Substitution: HENECA kann unter geeigneten Bedingungen Substitutionsreaktionen eingehen, insbesondere an der Hexinylgruppe.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel für die Oxidation und Nukleophile für die Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

HENECA wird mit anderen Adenosinrezeptoragonisten wie NECA (N-Ethylcarboxamidoadenosin) und CGS 21680 (2-[(4-(2-Carboxyethyl)phenethyl)amino]adenosin-5'-N-Ethyluronamid) verglichen . Während NECA und CGS 21680 ebenfalls Adenosinrezeptoren als Zielstrukturen haben, zeigt HENECA eine höhere Selektivität für A2A-Rezeptoren gegenüber A1-Rezeptoren . Diese Selektivität macht HENECA für spezifische Forschungsanwendungen einzigartig und wertvoll.

Ähnliche Verbindungen

- NECA (N-Ethylcarboxamidoadenosin)

- CGS 21680 (2-[(4-(2-Carboxyethyl)phenethyl)amino]adenosin-5'-N-Ethyluronamid)

- CCPA (2-Chlor-N6-Cyclopentyladenosin)

Die einzigartigen Eigenschaften von HENECA und seine hohe Selektivität für A2A-Rezeptoren machen es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen Forschungsbereichen.

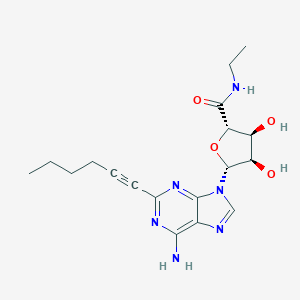

Eigenschaften

IUPAC Name |

(2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23)/t12-,13+,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEACFAXFCKCHZ-MOROJQBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCC)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276119 | |

| Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141018-30-6 | |

| Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141018-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexynyladenosine-5'-N-ethylcarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141018306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

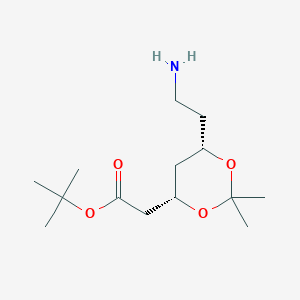

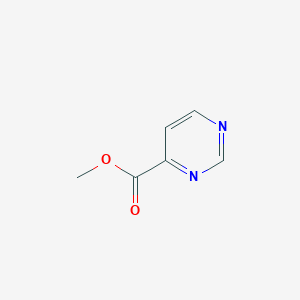

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

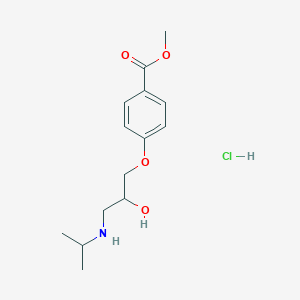

A: HE-NECA is a selective agonist of the adenosine A2A receptor. [, , , , ] Upon binding to A2A receptors, HE-NECA initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels. [, , ] This increase in cAMP has various downstream effects, depending on the cell type. In platelets, for example, increased cAMP levels lead to inhibition of platelet aggregation and decreased thrombus formation. [, , ]

ANone: HE-NECA (2-Hexynyl-5'-N-ethylcarboxamidoadenosine) has the following characteristics:

A: This finding suggests a potential interaction between caffeine consumption and HE-NECA's effects. [, ] Individuals who consume caffeine chronically might experience a heightened response to HE-NECA due to the increased number and sensitivity of A2A receptors. This could have implications for potential therapeutic applications of HE-NECA, particularly in individuals with varying caffeine consumption habits.

A: HE-NECA, when administered, has been observed to cause a decrease in blood pressure (hypotension), particularly when given as a bolus. [] This effect is likely related to its interaction with adenosine receptors in the cardiovascular system. While the research suggests that chronic administration at lower doses may result in less pronounced hypotension, this effect needs to be carefully considered in potential therapeutic applications. []

A: In vitro studies using flow conditions showed that HE-NECA enhanced the antithrombotic activity of P2Y12 inhibitors, such as cangrelor and prasugrel. [] This effect is likely due to a decrease in fibrinogen density within the thrombus, potentially making it less stable. [] This suggests that HE-NECA could be considered as a component of dual anti-platelet therapy alongside P2Y12 inhibitors.

A: While HE-NECA can induce effects in the central nervous system, studies suggest that it does not significantly affect blood-brain barrier permeability at antithrombotic doses. [] This is an important consideration for minimizing potential central nervous system side effects.

ANone: While not explicitly detailed in the provided research, common analytical techniques for studying HE-NECA include:

ANone: Given its pharmacological profile, HE-NECA holds promise in various areas of research, including:

- Cardiovascular Diseases: Investigating its potential as an antithrombotic agent, particularly in combination with P2Y12 inhibitors. []

- Multiple Myeloma: Exploring its synergistic anti-proliferative effects with existing anti-cancer agents. []

- Respiratory Disorders: Understanding its role in modulating chemoreceptor activity and its potential implications for treating apnea. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B30217.png)

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)

![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)